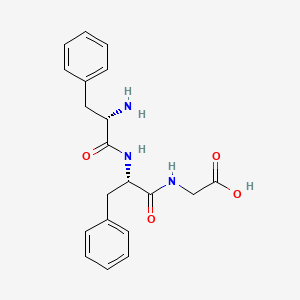
Phenylalanyl-phenylalanyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylalanyl-phenylalanyl-glycine is a tripeptide composed of two phenylalanine residues and one glycine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-phenylalanyl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid (phenylalanine) to the resin, followed by the coupling of the second phenylalanine and finally glycine. Each coupling step is facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction conditions usually involve anhydrous solvents like DMF or DCM and are carried out under inert atmosphere .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis involves the stepwise addition of protected amino acids in solution, followed by deprotection and purification steps. This method is suitable for producing large quantities of the peptide with high purity .
化学反応の分析
Types of Reactions
Phenylalanyl-phenylalanyl-glycine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the peptide’s structure and function.
Reduction: Reduction reactions can be used to modify the peptide’s functional groups, such as reducing disulfide bonds to thiols.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties or reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction conditions typically involve aqueous or organic solvents and controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol (DTT) are used under mild conditions to prevent peptide degradation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine residues can yield tyrosine derivatives, while reduction of disulfide bonds results in free thiol groups .
科学的研究の応用
Phenylalanyl-phenylalanyl-glycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The tripeptide is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, such as in the design of peptide-based drugs and inhibitors.
Industry: This compound is used in the development of novel materials and bioconjugates
作用機序
The mechanism of action of phenylalanyl-phenylalanyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the peptide may inhibit enzyme activity by occupying the active site or alter receptor function by binding to its ligand-binding domain .
類似化合物との比較
Phenylalanyl-phenylalanyl-glycine can be compared with other similar tripeptides, such as:
Phenylalanyl-phenylalanyl-alanine: This compound has an alanine residue instead of glycine, which may affect its structural properties and reactivity.
Phenylalanyl-phenylalanyl-serine: The presence of a serine residue introduces a hydroxyl group, potentially enhancing the peptide’s hydrophilicity and reactivity.
Phenylalanyl-phenylalanyl-tyrosine: The tyrosine residue adds a phenolic group, which can participate in additional hydrogen bonding and redox reactions .
This compound is unique due to its specific sequence and the properties conferred by the glycine residue, such as increased flexibility and reduced steric hindrance.
特性
CAS番号 |
75539-83-2 |
|---|---|
分子式 |
C20H23N3O4 |
分子量 |
369.4 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C20H23N3O4/c21-16(11-14-7-3-1-4-8-14)19(26)23-17(20(27)22-13-18(24)25)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,27)(H,23,26)(H,24,25)/t16-,17-/m0/s1 |
InChIキー |
IWZRODDWOSIXPZ-IRXDYDNUSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




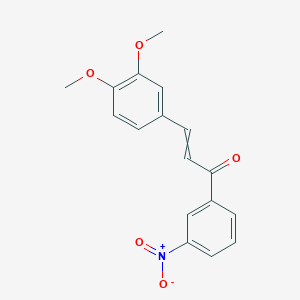
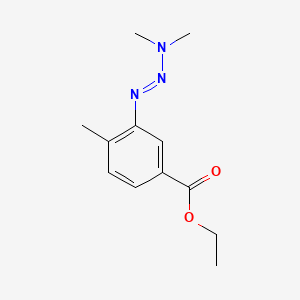
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
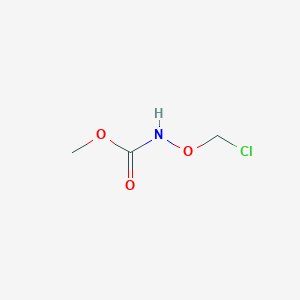
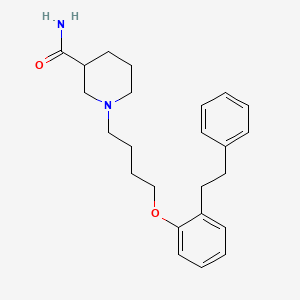
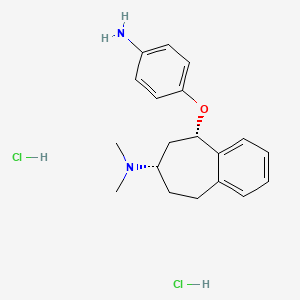
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)

![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
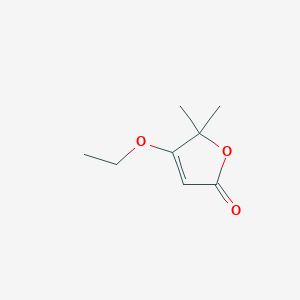
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
